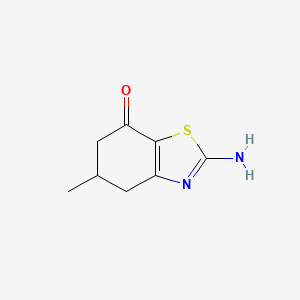

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-methylthiobenzamide with a suitable reagent to form the desired benzothiazolone ring .

化学反应分析

Types of Reactions: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolones .

科学研究应用

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 15 µg/mL |

| This compound | E. coli | 20 µg/mL |

The antimicrobial activity is attributed to the presence of the thiazole moiety, which enhances the compound's ability to disrupt bacterial cell membranes.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of benzothiazole derivatives. The compound has been tested against several cancer cell lines with promising results.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 5.71 | |

| HCT116 (colon cancer) | 6.14 | |

| HepG2 (liver cancer) | 8.00 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Synthesis and Derivative Development

The synthesis of this compound has been extensively studied, leading to the development of various derivatives with enhanced biological activities. Methods include:

- Reflux with Acetic Anhydride : This method yields high-purity compounds suitable for biological testing.

- Microwave-Assisted Synthesis : This technique provides rapid synthesis under controlled conditions, improving yield and reducing reaction times.

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of several thiazole derivatives against clinical isolates of bacteria. The study concluded that compounds related to this compound exhibited superior activity compared to standard antibiotics like ampicillin and streptomycin.

Anticancer Activity Assessment

In a recent study published in a peer-reviewed journal, researchers synthesized a series of benzothiazole derivatives and tested their anticancer activities against multiple cancer cell lines. The results indicated that modifications at the thiazole ring significantly influenced cytotoxicity profiles.

作用机制

The mechanism of action of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

- 2-Amino-5-methylbenzothiazole

- 2-Amino-4,5,6,7-tetrahydrobenzothiazole

- 2-Amino-5-methylthiazole

Comparison: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is unique due to its specific structure, which includes a trihydrobenzothiazolone ring. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the trihydrobenzothiazolone ring may enhance its stability and reactivity in certain chemical reactions .

生物活性

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one (commonly referred to as AMT) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₈H₁₀N₂OS

- Molecular Weight : 182.24 g/mol

- Structure : The compound features a benzothiazole ring system which is significant for its biological interactions.

Biological Activity Overview

AMT exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. Its unique structure allows it to interact with various biological molecules, making it a valuable candidate for drug development.

The biological activity of AMT is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The following are key mechanisms:

- Enzyme Inhibition : AMT interacts with active sites of enzymes, leading to inhibition that affects various metabolic pathways. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with protein structures.

- Antimicrobial Activity : Studies have shown that AMT possesses significant antibacterial properties against both gram-positive and gram-negative bacteria. Its effectiveness is likely due to its ability to disrupt bacterial cell metabolism .

Antimicrobial Studies

A series of studies have evaluated the antibacterial efficacy of AMT against various bacterial strains. Results indicated that:

- Gram-positive bacteria : AMT demonstrated potent activity against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, although the required concentrations were higher compared to gram-positive strains .

In Vivo Studies

In vivo studies involving animal models have provided insights into the pharmacokinetics and safety profile of AMT:

- Dosage Effects : Research indicated that lower doses (50 mg/kg) did not result in significant adverse effects, while higher doses (500 mg/kg) led to observable toxicity markers such as increased liver and kidney weights .

- Histopathological Analysis : No significant histopathological alterations were observed at lower doses, suggesting a favorable safety profile at therapeutic levels .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, AMT was tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various pathogens. This highlights its potential as an effective antimicrobial agent.

Case Study 2: Enzyme Interaction

A study focused on the interaction between AMT and human carbonic anhydrase II (hCA II). The results indicated that AMT acts as an isoform-selective inhibitor, affecting pH regulation and ion transport in cells. This property may have implications for developing treatments for conditions like glaucoma and epilepsy where hCA II plays a crucial role .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDDTBSIZZDZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373403 | |

| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375825-03-9 | |

| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。